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Gold(III) selenide.

Cat. No.: B1172364
CAS No.: 1303-62-4
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Description

Significance of Gold(III) Selenide (B1212193) in Contemporary Inorganic Chemistry and Materials Science

The significance of gold(III) selenide in modern science stems from its unique structural and electronic properties, which are largely dictated by the presence of gold in a mixed-valence state. up.ac.za The compound crystallizes in two monoclinic polymorphs, α-AuSe and β-AuSe. researchgate.netcapes.gov.br In both forms, the Au³⁺ ion is coordinated to four selenium atoms in a square planar geometry, while the Au¹⁺ ion is linearly bonded to two selenium atoms. up.ac.zarsc.orgcapes.gov.br This specific Au(III) coordination is crucial; for instance, density functional theory (DFT) calculations have shown that only the square planar [Au³⁺Se₄]⁻ unit is Raman active, providing a spectroscopic signature to confirm the presence of Au³⁺. rsc.orgafricaresearchconnects.com

As a layered semiconductor, gold selenide is highly valued for its potential in next-generation electronics and optoelectronics. arxiv.orgresearchgate.net Research has revealed that two-dimensional AuSe exhibits high stability and remarkable, anisotropic carrier mobility, with charge transport differing significantly along different crystallographic axes. researchgate.netrsc.org This anisotropy is a direct result of the coexisting linear (Au¹⁺) and square-planar (Au³⁺) channels within the crystal structure. researchgate.net The material's ability to absorb light across the solar spectrum further enhances its potential for use in multifunctional optoelectronic devices. researchgate.netrsc.org

Current Research Landscape and Emerging Trends Pertaining to Gold(III) Selenide Systems

The current research landscape for gold(III) selenide is dynamic, with several key trends shaping the direction of investigation.

Synthesis and Phase Control: A major focus is on developing precise synthesis methods, such as colloidal synthesis, to control the formation of gold selenide nanostructures. up.ac.zaarxiv.orgresearchgate.net Researchers have found that reaction parameters, particularly temperature, can determine whether the α-phase (which forms nanobelts) or the β-phase (which forms nanoplates) is dominant. up.ac.zarsc.orgarxiv.org Achieving pure, phase-specific samples remains a challenge but is crucial for harnessing the distinct properties of each polymorph. arxiv.org

Exploration of 2D Properties: As a 2D material, gold selenide is being intensively studied for its unique properties at the monolayer and few-layer level. researchgate.net Computational studies are exploring how strain can tune its electronic and optical properties, suggesting its potential for use in flexible electronic devices. nih.govnih.gov The indirect band gap of β-AuSe and the metallic nature of α-AuSe offer a rich platform for fundamental physics and device engineering. researchgate.netnih.gov

Novel Applications: The potential applications for gold(III) selenide are expanding. Its unique electronic structure makes it a candidate for catalysis and energy conversion systems. arxiv.orgresearchgate.net There is also growing interest in its thermoelectric properties, where materials can convert heat directly into electricity. sciencedaily.comrsc.orgrsc.org Furthermore, researchers are designing new, related materials, such as Janus Au₂SSe monolayers, to introduce additional functionalities like spin-orbit splitting for spintronic applications, a property absent in pure AuSe. researchgate.net

Data Tables

General Properties of Gold Selenide (AuSe)

PropertyValue/DescriptionSource(s)
Chemical Formula AuSe (Simplified); Au¹⁺Au³⁺Se₂ (Mixed-Valence) up.ac.zaresearchgate.net
Appearance Black crystalline solid researchgate.net
Crystal System Monoclinic cdnsciencepub.comresearchgate.netcapes.gov.br
Space Group C2/m up.ac.zacapes.gov.br
Bonding Partial ionic and partial polarized covalent researchgate.netnih.gov
Key Structural Feature Contains both Au¹⁺ (linear coordination) and Au³⁺ (square planar coordination) rsc.orgcapes.gov.br

Comparison of α-AuSe and β-AuSe Polymorphs

Featureα-AuSeβ-AuSeSource(s)
Dominant Morphology NanobeltsNanoplates rsc.orgarxiv.orgarxiv.org
Favored Synthesis Temp. Higher Temperatures (e.g., ~200-280°C)Lower Temperatures up.ac.zaarxiv.org
Electronic Nature MetallicSemiconductor (Indirect Band Gap) researchgate.netnih.gov
Optical Properties Broad absorption band with a maximum at 853 nmEvidence of absorption with no defined excitonic peak rsc.org
Stability Stable phaseMetastable phase cdnsciencepub.com

Properties

CAS No.

1303-62-4

Molecular Formula

C12H8Cl2O

Origin of Product

United States

Structural and Morphological Elucidation of Gold Iii Selenide

Spectroscopic Characterization Techniques

Spectroscopic methods provide further insight into the structural and electronic properties of gold(III) selenide (B1212193), complementing the data obtained from crystallographic techniques.

Raman spectroscopy is a powerful tool for probing the lattice vibrational modes of gold selenide. arxiv.org Theoretical calculations based on density functional theory (DFT) have shown that for both α- and β-AuSe, only the square planar [Au³⁺Se₄]⁻ geometry is Raman active. africaresearchconnects.comrsc.orgup.ac.za

For α-AuSe, which belongs to the D₄h point group, three Raman active vibrational modes are predicted: a symmetric stretch (A₁g), a planar bending mode (B₁g), and an asymmetric stretch (B₂g). rsc.orgup.ac.za For β-AuSe, the predicted Raman active modes are the A₁g and B₁g modes. rsc.orgup.ac.za Experimental Raman spectra of synthesized gold selenide samples typically show vibrational lines from both phases, confirming their coexistence. africaresearchconnects.comup.ac.za Notably, Raman spectroscopy has successfully confirmed the presence of Au³⁺ in the structure, which can be challenging to detect with other techniques like XPS. africaresearchconnects.comup.ac.za The principal bands in the Raman spectrum of auroselenide (the natural analogue of β-AuSe) have been observed at 93, 171, 200, 210, and 325 cm⁻¹. cambridge.org

Raman spectroscopy can also be used to study the anisotropic behavior of gold selenide, as the intensity of certain vibrational modes can depend on the polarization of the incident light relative to the crystal axes. arxiv.org

Raman Active Modes in Gold Selenide Polymorphs
PolymorphPoint GroupSymmetric StretchPlanar BendingAsymmetric StretchReference
α-AuSeD₄hA₁gB₁gB₂g rsc.orgup.ac.za
β-AuSeD₄hA₁gB₁g- rsc.orgup.ac.za

X-ray photoelectron spectroscopy (XPS) is employed to determine the elemental composition and oxidation states of elements on the surface of gold selenide. up.ac.zamdpi.com XPS analysis has presented a conundrum regarding the oxidation state of gold. While crystallographic data indicate the presence of both Au¹⁺ and Au³⁺, the Au 4f core level spectrum in XPS studies has often shown only the presence of the Au¹⁺ oxidation state. africaresearchconnects.comup.ac.zamdpi.com The binding energy of the Au 4f₇/₂ peak for Au¹⁺ has been reported at approximately 85.4 eV. mdpi.com

Despite the absence of a clear Au³⁺ signal in the Au 4f spectrum, analysis of the Se 3d core level spectrum has provided evidence for the formation of the mixed-valent Au(I)Au(III)Se₂ compound. africaresearchconnects.comrsc.orgup.ac.za This discrepancy highlights the complexities of probing mixed-valent compounds with XPS. up.ac.za In some cases, a second Au 4f₇/₂ peak at a higher binding energy (around 84.9 eV) has been observed, which could be attributed to either very small gold nanoparticles or a different chemical state of gold. geoscienceworld.org

The surface sensitivity of XPS means that it primarily probes the outermost layers of the material, which may not be fully representative of the bulk structure. mdpi.com Surface decomposition of gold selenide to elemental gold (Au⁰) under vacuum or X-ray irradiation has also been observed, which can further complicate the interpretation of XPS data. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental technique used to investigate the electronic transitions within a material. shu.ac.uk When a molecule absorbs UV or visible light, its outer electrons are promoted from a ground state to an excited state. shu.ac.uk The absorption of this radiation is restricted to specific functional groups, known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk The resulting spectrum displays absorption bands that correspond to these electronic transitions.

For gold(III) complexes, UV-Vis spectra can be complex due to the various possible electronic transitions, including those involving p, s, and n electrons, as well as charge-transfer and d-d transitions. shu.ac.uknih.gov The absorption peaks for transitions of n or π electrons to the π* excited state are particularly significant as they typically fall within the experimentally convenient range of 200–700 nm. shu.ac.uk

In the case of gold(III) ions, a characteristic absorption band is often observed in the UV region around 300 nm, which is attributed to electron transitions in the d orbitals of octahedral Au-chloride complexes. researchgate.net Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can be employed to simulate and interpret the experimental UV-Vis absorption spectra of gold(III) complexes, providing insights into the energies of vertical electronic transitions and oscillator strengths. nih.gov The specific absorption characteristics of gold(III) selenide nanostructures can vary depending on their phase. For instance, predominantly α-AuSe nanostructures have been reported to exhibit a broad absorption band with a maximum at 853 nm, while β-AuSe samples may show absorption without a well-defined excitonic peak. up.ac.za

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool for identifying the functional groups present in a material by measuring the absorption of infrared radiation. innovatechlabs.com When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to their vibrational modes, resulting in a unique spectral fingerprint. ijarmate.com This technique is widely used to characterize the molecular composition and structure of various materials, including nanoparticles. innovatechlabs.com

In the context of gold-containing nanoparticles, FTIR analysis can reveal the involvement of different functional groups in the synthesis and stabilization of the nanoparticles. researchgate.net For example, in the green synthesis of gold nanoparticles, FTIR spectra can confirm the presence of biomolecules from plant extracts that act as reducing and capping agents. mdpi.com Shifts in the positions and changes in the intensity of absorption bands, such as those corresponding to O-H, N-H, C=O, and C-O functional groups, can indicate their role in the reduction of Au³⁺ ions and the subsequent stabilization of the resulting gold nanoparticles. mdpi.com

While specific FTIR data for pure gold(III) selenide is not extensively detailed in the provided results, the principles of FTIR analysis are broadly applicable. The technique would be instrumental in identifying any organic capping agents or surface functional groups on gold(III) selenide nanostructures, as well as detecting the presence of specific bonds within the material. innovatechlabs.comijarmate.com For instance, analysis of the FTIR spectra of gold nanoparticles has shown shifts in bands related to amide and hydroxyl groups, suggesting their interaction with the nanoparticle surface. researchgate.netmdpi.com

Microscopic and Morphological Analysis

The microscopic and morphological analysis of gold(III) selenide provides critical information about its physical form, including the size, shape, and arrangement of its constituent particles. This is primarily achieved through advanced electron microscopy techniques.

Transmission Electron Microscopy (TEM) for Nanostructure Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the morphology and determining the size distribution of nanomaterials with high resolution. researchgate.net In TEM, a beam of electrons is transmitted through an ultrathin sample, allowing for the detailed observation of internal structures. wevolver.com

TEM analysis of gold-containing nanostructures has been used to characterize their shape, such as nanorods and nanoplates, and to measure their dimensions accurately. acs.orgneliti.com For instance, TEM images have been used to determine the average diameter of gold nanoparticles to be 50 ± 6 nm. researchgate.net In studies of hybrid nanostructures, TEM can reveal the distribution of different components, such as gold nanoparticles on the surface of cadmium selenide nanowires. neliti.com The uniformity and morphology of nanostructures, like the smooth surfaces of nanowires, can also be assessed. berkeley.edu

Furthermore, TEM is crucial for understanding the growth mechanisms of nanostructures. By examining samples at different stages of synthesis, researchers can observe the evolution of morphology, such as the formation and elongation of nanowires. nih.gov High-resolution TEM (HRTEM) can provide even more detailed information, revealing the crystalline lattice fringes and helping to identify the crystal structure and the absence of defects like domain boundaries within individual nanostructures. berkeley.edu

Scanning Electron Microscopy (SEM) for Surface Topography and Aggregate Formation

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and aggregate formation of materials at the micro and nanoscale. researchgate.net In SEM, a focused beam of electrons scans the sample's surface, and the resulting signals, primarily secondary and backscattered electrons, are used to generate high-resolution images of the surface features. researchgate.netwevolver.com

SEM provides valuable information about the three-dimensional morphology of materials. For example, it has been used to reveal the porous and filamentous nature of metal sponges and the sheet-like structure of others. rsc.org In the context of gold selenide, SEM analysis of predominantly α-AuSe samples has shown nanobelt morphologies, while β-AuSe samples exhibited plate-like structures. up.ac.za This highlights the ability of SEM to distinguish between different phases based on their morphology.

The technique is also effective in observing how individual nanoparticles or nanostructures assemble into larger aggregates. nih.gov SEM can be operated in different modes; the secondary electron (SE) mode provides detailed topographical information, while the back-scattered electron (BSE) mode can offer insights into the compositional differences across the sample surface. nih.govnumberanalytics.com

Selected Area Electron Diffraction (SAED) for Crystalline Orientation

Selected Area Electron Diffraction (SAED) is a technique used in conjunction with TEM to determine the crystalline structure and orientation of a material. kyoto-u.ac.jp By directing the electron beam onto a specific area of the sample, a diffraction pattern is generated, which is characteristic of the material's crystal lattice. acs.org

SAED patterns can confirm the single-crystalline nature of nanostructures. binghamton.edu For instance, a SAED pattern from an entire nanoflake showing a single set of diffraction spots indicates that it is a single crystal. binghamton.edu The indexing of these diffraction spots allows for the determination of the crystallographic orientation, or the direction of the crystal axes. nih.govacs.org SAED has been used to confirm that gold nanoplates are single crystalline and oriented along the nih.gov direction. acs.org

This technique is also crucial for identifying the crystal phase of a material. For example, SAED patterns have been used to distinguish between the tetragonal and orthorhombic phases of silver selenide nanowires. berkeley.edu The patterns can reveal the preferred growth direction of nanowires and can also indicate the presence of twinning or other crystalline defects. nih.govkyoto-u.ac.jp

Surface Area and Porosity Characterization (e.g., Nitrogen Adsorption-Desorption Isotherms (BET))

The characterization of surface area and porosity is crucial for understanding the properties and potential applications of materials, especially in fields like catalysis and sensing. The Brunauer-Emmett-Teller (BET) method, which involves the analysis of nitrogen adsorption-desorption isotherms at 77 K, is a standard and widely used technique for this purpose. goldapp.com.cnresearchgate.net

The BET theory is applied to the data from nitrogen adsorption isotherms to calculate the specific surface area of a material. rsc.org This method provides a value for the total surface area, including both external and internal surfaces of porous materials. researchgate.net The shape of the adsorption-desorption isotherm can provide additional information about the pore structure. For instance, Type IV isotherms with H1 hysteresis loops are characteristic of mesoporous materials. goldapp.com.cn

The BET method, along with the Barrett-Joyner-Halenda (BJH) analysis of the isotherm, can be used to determine the pore volume and pore size distribution. goldapp.com.cn This information is critical for understanding how the material will interact with gases and liquids. For example, studies on nanoporous gold have shown that thermal annealing leads to a decrease in the BET surface area and total pore volume, which is correlated with changes in the material's morphology observed by SEM. goldapp.com.cn The surface area of a material can be significantly influenced by its synthesis method and any subsequent treatments. For instance, the use of a capping agent in the synthesis of cobalt aluminate nanoparticles resulted in an increase in surface area and pore volume. ias.ac.in

The following table summarizes representative BET surface area data for different materials, illustrating the range of values that can be obtained.

Table 1: Representative BET Surface Area Data

Material Synthesis/Treatment Condition BET Surface Area (m²/g) Total Pore Volume (cm³/g) Reference
Nanoporous Gold As-prepared ~6.4 0.04 goldapp.com.cn
Nanoporous Gold Annealed at elevated temperatures ~1.8 0.008 goldapp.com.cn
Cobalt Aluminate Nanoparticles Without capping agent 9.94 - ias.ac.in
Cellulose Acetate Nanofibres Optimized electrospinning parameters 2.34 -

Theoretical and Computational Investigations of Gold Iii Selenide Systems

Density Functional Theory (DFT) and First-Principles Calculations

Density Functional Theory (DFT) has become a cornerstone for investigating the properties of gold selenide (B1212193) systems. researchgate.netrsc.orgnih.gov DFT calculations allow for the prediction of various material characteristics from fundamental quantum mechanical principles.

Electronic Band Structure Analysis and Carrier Mobility Predictions

The electronic band structure determines the conductivity of a material. As the number of atoms in a system increases, the atomic orbitals combine to form continuous energy bands: a filled valence band and an often empty conduction band. qmul.ac.uk The energy difference between these two bands is known as the band gap.

Theoretical studies on two-dimensional (2D) gold selenide (AuSe) have revealed fascinating electronic properties. Calculations predict that 2D AuSe exhibits remarkably high and anisotropic carrier mobility. researchgate.netrsc.org Specifically, electron mobility is predicted to be exceptionally high, reaching up to 3.98 × 10⁴ cm²/(V·s) in one direction, while hole mobility is significantly larger in the perpendicular direction, exceeding 8000 cm²/(V·s). rsc.org This predicted carrier mobility is substantially higher than that of many other well-studied 2D materials like MoS₂ and phosphorene. researchgate.netrsc.org

For comparison, theoretical calculations for other 2D materials have predicted a wide range of carrier mobilities. For instance, monolayer α-phosphorene has predicted electron mobilities of 1.1–1.14 × 10³ cm² V⁻¹ s⁻¹ and hole mobilities ranging from 0.64 to 26 × 10³ cm² V⁻¹ s⁻¹ depending on the direction. nih.gov In another example, the calculated hole mobility for Al(Op)₃ is 1.4 × 10⁻⁴ cm²·V⁻¹·s⁻¹, while the electron mobility is 9.5 × 10⁻⁶ cm²·V⁻¹·s⁻¹. beilstein-journals.org

Studies on buckled Au₂X (where X can be S, Se, Te, Si, Ge) monolayers show that substituting sulfur with other elements like selenium can alter the electronic band structures, leading to a variety of physical properties. rsc.orgresearchgate.net For instance, η-Au₂S is predicted to have a band gap of 1.02 eV, while the θ-Au₂S phase shows linear dispersion with the conduction and valence bands intersecting at the Γ point. rsc.orgresearchgate.net

Predicted Carrier Mobilities of 2D Materials
MaterialCarrier TypeMobility (cm²/V·s)Direction
AuSeElectronup to 3.98 x 10⁴a-direction
Hole> 8000b-direction
α-PhosphoreneElectron1.1–1.14 x 10³x-direction
Hole10–26 x 10³y-direction
Al(Op)₃Electron9.5 x 10⁻⁶-
Hole1.4 x 10⁻⁴-

Investigation of Ground-State Structures and Polymorphic Stability

Computational studies have been instrumental in determining the most stable crystal structures (ground-state) and the stability of different polymorphs of gold selenide. For two-dimensional AuSe, calculations have identified two primary phases: α-AuSe and β-AuSe. researchgate.net Ground-state calculations indicate that the β-AuSe phase is more stable than the α-AuSe phase. researchgate.net However, the energy difference between these two phases is small, approximately 16 meV, which suggests that they can interchange under different thermodynamic conditions. researchgate.net

The stability of these phases can also be influenced by synthesis conditions. For instance, experimental work has shown that the addition of a gold precursor at higher temperatures tends to result in α-AuSe being the dominant phase, while addition at lower temperatures favors the formation of β-AuSe. arxiv.org The presence of both α and β phases in synthesized materials suggests that the reaction conditions are conducive to the growth of both crystal structures. arxiv.org Theoretical investigations into other related systems, like Au₂Te, have also predicted multiple stable phases with distinct properties.

Polymorphic Phases of 2D AuSe
PhaseRelative StabilityEnergy DifferenceExperimental Observation
α-AuSeLess stable~16 meVDominant at higher synthesis temperatures
β-AuSeMore stable (ground-state)Dominant at lower synthesis temperatures

Simulations of Spectroscopic Signatures (e.g., Raman Spectra)

Theoretical simulations of spectroscopic signatures, such as Raman spectra, provide a powerful tool for identifying and characterizing materials. Raman spectroscopy is particularly useful for probing the lattice vibrations of a crystal. arxiv.org

For gold selenide, Raman spectroscopy has been used to investigate the anisotropic vibrational behavior of AuSe. arxiv.org Computational studies can complement these experimental findings by simulating the expected Raman modes for different crystal structures and orientations. For example, theoretical calculations can help to explain anomalous behavior observed in experimental Raman spectra, such as peak broadening or shifts under pressure. arxiv.org While specific simulated Raman spectra for Au(III) selenide are not extensively detailed in the provided results, the methodology is well-established for related materials. arxiv.org

Atomistic and Molecular Dynamics Modeling

Atomistic and molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of atoms and molecules in a system. ebsco.com These simulations model the forces and motions governing molecular interactions, providing a detailed picture of dynamic processes. ebsco.comrsc.org

Simulations of Gold Selenide Nanocluster Geometries and Energies

Atomistic simulations are crucial for understanding the geometries and energies of nanoclusters. jyu.fijyu.fi For gold-containing nanoclusters, DFT has been used to investigate the electronic structures of systems like [Au₂₅(SeR)₁₈]⁰. acs.org These calculations reveal details about bond distances, such as the average Au-Se bond length being around 2.539 Å for gold atoms in the icosahedral shell and 2.489 Å for those in the staple motifs. acs.org

Simulations of gold-cadmium selenide nanoclusters have shown that the HOMO-LUMO gap generally decreases as the cluster size increases. researchgate.net Furthermore, studies on gold-selenide nanoclusters formed during laser ablation have identified various AuₘSeₙ species in the gas phase. mdpi.com MD simulations, by developing appropriate force fields, can explore the conformational dynamics of the ligand shell on gold nanoclusters, which is beyond the reach of static DFT methods. jyu.fijyu.fi

Calculated Properties of Gold-Containing Nanoclusters
SystemPropertyValue
[Au₂₅(SeR)₁₈]⁰Average Au-Se bond length (icosahedral shell)2.539 Å
Average Au-Se bond length (staple motif)2.489 Å
AuCdSe TrimerHOMO-LUMO gap~2.0 eV (value varies with specific geometry)

Exploration of Defect Chemistry and Impurity Incorporation

The study of defect chemistry is essential as atomic-scale defects can dictate the functional properties of semiconductor materials. rsc.orgucl.ac.ukrsc.org Theoretical methods are a primary tool for investigating point defects, as their low concentrations make experimental characterization difficult. ucl.ac.uk

In materials like antimony selenide (Sb₂Se₃), which is chemically related to gold selenide, DFT calculations have shown that intrinsic point defects, such as cation-anion antisite defects, have low formation energies and can create deep trap states within the band gap. rsc.orgrsc.org These defects can act as recombination centers, which can be detrimental to the performance of devices like solar cells. rsc.orgosti.gov While specific studies on defect chemistry in Au₂Se₃ are not detailed, the principles from similar chalcogenide materials are highly relevant.

Simulations of impurity incorporation during crystal growth can also provide valuable insights. researchgate.netrsc.org These models can help to understand how impurities are retained in the final product and guide the development of strategies to improve crystal purity. rsc.org For instance, computational studies on selenide-catalyzed reactions have shown that selenides can be more efficient than sulfides in activating certain electrophilic reagents. capes.gov.brd-nb.info

Thermodynamic Stability and Phase Transition Predictions

Gold selenide (AuSe) primarily exists in two distinct crystallographic modifications, known as α-AuSe and β-AuSe. mdpi.comcdnsciencepub.com Both forms are monoclinic but differ in their lattice constants and space groups. cdnsciencepub.com Computational studies suggest that the β-AuSe phase is the more stable ground state, though the energy difference between the two phases is remarkably small, at approximately 16 meV. researchgate.net This slight energy difference facilitates the interconversion between the alpha and beta phases under the influence of external thermodynamic conditions. researchgate.netarxiv.org The study of these phase relationships is complicated by the difficulty in achieving thermal equilibrium between the two phases, as the driving force for their transformation is small due to the low formation temperatures. arxiv.org

The transformation between the α-AuSe and β-AuSe phases can be controlled by external factors, most notably temperature and pressure. The synthesis conditions themselves play a critical role in determining which phase is dominant.

Temperature-Induced Transitions: The reaction temperature during colloidal synthesis is a key determinant of the resulting crystal phase. Studies have shown that adding the gold precursor at higher temperatures (e.g., 200-280°C) tends to favor the formation of the α-AuSe phase, which often presents as nanobelt structures. arxiv.orgup.ac.zarsc.org Conversely, introducing the gold source at lower temperatures generally results in the β-AuSe phase being predominant, typically forming nanoplate-like structures. arxiv.orgup.ac.zarsc.org Annealing experiments provide further insight; while both phases decompose above approximately 385-400°C, a slow transformation from β-AuSe to the α-AuSe phase has been observed at temperatures just below this decomposition point. cdnsciencepub.com

Pressure-Induced Transitions: The application of high pressure has been investigated as a method to influence the phase composition of AuSe samples. arxiv.org Experimental work using Raman spectroscopy has demonstrated that external pressure can induce transitions between the phases. arxiv.org Specifically, increasing pressure on a mixed-phase sample tends to suppress the vibrational modes of the minority phase, thereby enhancing the purity of the dominant phase. arxiv.org This indicates that pressure can be a valuable tool for selectively isolating a desired phase of gold selenide.

Table 1: Influence of External Stimuli on AuSe Phase
StimulusConditionObserved EffectReference
Temperature (Synthesis)Gold precursor added at high temp. (e.g., 200-280°C)Favors formation of dominant α-AuSe phase arxiv.orgup.ac.zarsc.org
Temperature (Synthesis)Gold precursor added at low temp.Favors formation of dominant β-AuSe phase up.ac.zarsc.org
Temperature (Annealing)Heating just below decomposition temp. (~400°C)Slow transformation of β-AuSe to α-AuSe cdnsciencepub.com
Temperature (Annealing)Heating above 385-400°CDecomposition of both phases cdnsciencepub.com
PressureApplication of high pressure to mixed-phase sampleInduces phase transition; suppresses minority phase modes arxiv.org

Computational chemistry, particularly methods like Density Functional Theory (DFT), provides significant insights into the electronic structure and the nature of chemical bonds within gold selenide. researchgate.netrsc.orgnih.govmdpi.com These theoretical approaches are essential for correctly predicting the properties of metal complexes and their bonding interactions with ligands. nih.govmdpi.com

The crystal structure of AuSe is characterized by a mixed-valence state, containing both Au¹⁺ and Au³⁺ ions. mdpi.comrsc.org This leads to two distinct coordination environments for the gold atoms: half of the gold atoms are linearly bonded to two selenium atoms (Au¹⁺), while the other half are in a square-planar coordination, bonded to four selenium atoms (Au³⁺). mdpi.comrsc.org

First-principles calculations performed on a monolayer of β-AuSe have characterized the Au-Se bond as having both partial ionic and partial polarized covalent character. researchgate.net This description is consistent with the nature of bonds formed between a metal (gold) and a nonmetal (selenium), where there is a significant difference in electronegativity leading to charge separation (ionic character), but also a degree of electron sharing (covalent character). wikipedia.orgibchem.com The term ionic bonding describes the electrostatic attraction between oppositely charged ions, which is a component of the bonding in AuSe due to the presence of cationic gold centers and the anionic selenide. wikipedia.orgmytutor.co.uk DFT calculations have also been successfully used to simulate the Raman spectra of both α- and β-AuSe, confirming that the vibrational modes are associated with the square planar (Au³⁺Se₄)⁻ units. rsc.org

Table 2: Computationally Determined Bonding Characteristics of Gold Selenide (AuSe)
CharacteristicComputational Finding / ModelPrimary MethodReference
Oxidation StatesConfirmed mixed-valence state: Au¹⁺ and Au³⁺Supported by Crystallography and DFT mdpi.comrsc.org
Coordination GeometryAu¹⁺: Linear (2-coordinate); Au³⁺: Square Planar (4-coordinate)Supported by Crystallography and DFT mdpi.comrsc.org
Bond TypeAu-Se bond is a partial ionic and partial polarized covalent bond.First-Principles Calculations (DFT) researchgate.net
Vibrational ModesRaman active modes originate from the (Au³⁺Se₄)⁻ square planar geometry.DFT Simulations rsc.org

Advanced Forms and Heterostructures of Gold Iii Selenide

Low-Dimensional Gold(III) Selenide (B1212193) Nanostructures

The exploration of gold selenide in low-dimensional forms has revealed unique properties stemming from their reduced dimensionality. These nanostructures, such as nanobelts, nanoplates, and monolayers, exhibit distinct electronic and optical characteristics compared to their bulk counterparts.

Synthesis and Characterization of Gold Selenide Nanobelts and Nanoplates

The synthesis of gold selenide nanostructures with controlled morphologies, such as nanobelts and nanoplates, has been achieved through colloidal synthesis methods. arxiv.orgresearchgate.net The formation of these distinct structures is highly dependent on the synthesis conditions, particularly the ratio of gold to selenium precursors and the reaction temperature. arxiv.orgresearchgate.netarxiv.org

In a typical colloidal synthesis, gold chloride and elemental selenium powder are used as precursors in the presence of a capping agent like oleylamine (B85491). researchgate.net The variation in the precursor ratio and temperature allows for the selective synthesis of different phases and morphologies. For instance, selenium-rich conditions tend to favor the formation of the α-AuSe phase, which predominantly exhibits a nanobelt morphology. arxiv.org Conversely, gold-rich mixtures are more likely to produce the β-AuSe phase, characterized by nanoplate-like structures. arxiv.org Transmission electron microscopy (TEM) and scanning electron microscopy (SEM) are crucial techniques for characterizing the morphology of these nanostructures, confirming the belt-like and plate-like shapes. researchgate.netarxiv.org X-ray diffraction (XRD) is employed to determine the crystal structure and phase composition of the synthesized materials. researchgate.net

It has been observed that the addition of the gold precursor at higher temperatures favors the formation of the α-AuSe phase, while its addition at lower temperatures results in a preference for the β-AuSe phase. rsc.org The crystalline nature of these nanostructures is confirmed by the clear lattice fringes observed in high-resolution TEM images. arxiv.org

Table 1: Synthesis Parameters and Resulting Morphologies of Gold Selenide Nanostructures

Predominant PhasePrecursor ConditionResulting MorphologyCharacterization Techniques
α-AuSeSelenium-richNanobeltsTEM, SEM, XRD
β-AuSeGold-richNanoplatesTEM, SEM, XRD

Preparation and Properties of Two-Dimensional Gold Selenide Monolayers

Atomically thin, two-dimensional (2D) materials have garnered significant interest due to their unique properties arising from quantum confinement effects. up.ac.za While extensive research has focused on materials like graphene and transition metal dichalcogenides, 2D gold selenide is a relatively unexplored material with high potential. rsc.orgresearchgate.net

The preparation of 2D gold selenide monolayers can be approached through top-down methods like mechanical or liquid-phase exfoliation of bulk layered crystals, or bottom-up techniques such as chemical vapor deposition (CVD). mdpi.comsigmaaldrich.com The layered structure of gold selenide, with van der Waals forces between the layers, makes exfoliation a viable method to obtain thin nanosheets. up.ac.za

Theoretical studies based on first-principles calculations have predicted the stability and promising electronic properties of gold selenide monolayers. researchgate.net These 2D materials are expected to exhibit high thermal and dynamical stability, oxidation resistance, and excellent electron mobility. rsc.org The electronic and optical properties of 2D gold selenide can be significantly different from their bulk counterparts due to quantum confinement and increased surface area-to-volume ratio. up.ac.za For instance, theoretical calculations suggest that monolayer β-AuSe is a semiconductor with an indirect band gap and exhibits remarkable in-plane anisotropy in carrier mobility. researchgate.net

Gold(III) Selenide Quantum Dot Architectures

Gold selenide quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties due to their small size, typically in the range of 1-10 nanometers. researchgate.netnih.gov These zero-dimensional structures offer a high degree of tunability in their optical and electronic properties. acs.org

Fabrication and Tunability of Gold Selenide Quantum Dots

The fabrication of gold selenide quantum dots is often achieved through colloidal synthesis methods. researchgate.net A common approach involves the reaction of gold and selenium precursors, such as gold chloride and selenium chloride, in a solvent with a stabilizing agent. researchgate.net The size of the resulting quantum dots can be controlled by adjusting reaction parameters like temperature, time, and precursor concentration. acs.org

For example, a modified synthesis involves dissolving gold chloride and selenium chloride in distilled water, followed by the dropwise addition of a reducing agent like sodium borohydride (B1222165) with constant stirring. researchgate.net The resulting AuSe QDs can then be decorated onto other nanocomposites. researchgate.net The size of the synthesized AuSe QDs has been reported to be in the range of 1.0 to 8.0 nm. researchgate.netresearchgate.net

A key feature of quantum dots is the tunability of their properties by changing their size and shape. nih.gov This allows for the precise control of their optical and electronic characteristics to suit specific applications. The surface of the quantum dots can also be modified with different ligands to enhance their stability and functionality. researchgate.net

Quantum Confinement Effects in Gold Selenide Quantum Dots

The unique properties of quantum dots arise from the quantum confinement effect. scribd.com When the size of the semiconductor nanocrystal is comparable to or smaller than its exciton (B1674681) Bohr radius, the continuous energy bands of the bulk material are replaced by discrete, quantized energy levels. wikipedia.org This confinement of electrons and holes leads to a size-dependent band gap. nih.gov

As the size of the gold selenide quantum dot decreases, the band gap energy increases. sigmaaldrich.com This results in a blue shift of the absorption and emission spectra. wikipedia.org This size-dependent fluorescence allows for the emission color of the quantum dots to be tuned across the visible spectrum by simply varying their size during synthesis. scribd.comsigmaaldrich.com The quantum confinement effect is a powerful tool for engineering the optical properties of gold selenide quantum dots for various applications. nih.gov

Composite and Heterostructured Materials Involving Gold(III) Selenide

The integration of gold(III) selenide into composite and heterostructured materials offers a pathway to create novel materials with enhanced functionalities and synergistic properties. These materials combine the unique characteristics of gold selenide with other materials to achieve properties not attainable by the individual components.

Heterostructured materials are classified based on the dimensionality of their interfaces: one-dimensional, two-dimensional, or three-dimensional. mdpi.com The creation of these structures can be achieved through ex situ methods, where the components are synthesized separately and then combined, or in situ (one-pot) synthesis, where the precursors for all components are mixed and react together. mdpi.com

An example of a composite material is the decoration of cesium ferrite (B1171679) nanocomposites (Cs2Fe2O4 NCs) with gold selenide quantum dots (AuSe QDs). researchgate.netresearchgate.net In this system, AuSe QDs with an average size of 1.0 to 8.0 nm are uniformly distributed on the surface of Cs2Fe2O4 NCs, which have an average size of 10 to 35 nm. researchgate.netresearchgate.net Such heterostructures can exhibit enhanced photocatalytic activity due to the synergistic interaction between the components. nih.gov

The formation of heterojunctions between different layered materials, such as in a Bi2Se3/MoSe2/SnSe2 heterostructure grown by molecular beam epitaxy, demonstrates the potential for creating complex, atomically precise devices. cambridge.org These heterostructures can be designed to have specific band alignments, which is crucial for electronic and optoelectronic applications. cambridge.org The interaction at the hetero-interfaces can lead to phenomena like hetero-domain interaction (HDI) strengthening and strain hardening, resulting in superior mechanical properties. lbl.gov

The development of heterostructures involving 2D materials like indium selenide (InSe) through techniques such as molecular beam epitaxy (MBE) allows for the fabrication of high-quality, large-scale materials with abrupt interfaces for advanced optoelectronic devices. rsc.org

Gold Selenide Quantum Dot-Decorated Nanocomposites (e.g., AuSe QDs/Cs₂Fe₂O₄)

A notable area of research is the synthesis and application of nanocomposites where gold selenide quantum dots (AuSe QDs) are supported on other nanomaterials. researchgate.netresearchgate.net An example of this is the decoration of cesium ferrite (Cs₂Fe₂O₄) nanocomposites with AuSe QDs. researchgate.netresearchgate.netnih.gov In these structures, AuSe QDs are synthesized and then uniformly distributed on the surface of the Cs₂Fe₂O₄ nanoparticles. researchgate.netnih.gov

The synthesis involves preparing AuSe QDs and Cs₂Fe₂O₄ nanocomposites separately, followed by the decoration of the ferrite surface with the quantum dots. researchgate.netresearchgate.net Characterization using techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) confirms the crystalline nature of the components and the successful formation of the heterostructure. researchgate.netresearchgate.net TEM analysis has shown that AuSe QDs appear as spherical dots with an average size of approximately 1.0 to 8.0 nm, distributed on the surface of Cs₂Fe₂O₄ nanoparticles which themselves have an average size of 10 to 35 nm. researchgate.netresearchgate.netnih.gov

The primary application explored for these AuSe QDs/Cs₂Fe₂O₄ nanocomposites is photocatalysis. researchgate.netresearchgate.net Research has demonstrated their effectiveness in the photodegradation of organic pollutants like Rhodamine B (RhB) under visible light irradiation. researchgate.netnih.govresearchgate.net The performance of the nanocomposite is dependent on the weight percentage of the AuSe QDs. Studies have shown a significant increase in the degradation of RhB when using the nanocomposite compared to pure Cs₂Fe₂O₄. researchgate.netnih.gov For instance, the degradation efficiency of RhB within 150 minutes was reported to increase from 50.0% for pure Cs₂Fe₂O₄ to 99.15% for a nanocomposite containing 5.0 wt.% AuSe QDs. researchgate.netnih.gov The enhanced photocatalytic activity and stability suggest that these nanocomposites are promising candidates for water treatment applications. nih.gov

Table 1: Structural and Performance Characteristics of AuSe QDs/Cs₂Fe₂O₄ Nanocomposites

PropertyDescriptionValueSource(s)
Component Size Average size of Cs₂Fe₂O₄ nanoparticles10 - 35 nm researchgate.netresearchgate.netnih.gov
Average size of AuSe quantum dots1.0 - 8.0 nm researchgate.netresearchgate.netnih.gov
Photocatalytic Activity Degradation of Rhodamine B (150 min) - Pure Cs₂Fe₂O₄50.0% researchgate.netnih.gov
Degradation of Rhodamine B (150 min) - 1.0 wt.% AuSe QDs/Cs₂Fe₂O₄59.1% researchgate.netnih.gov
Degradation of Rhodamine B (150 min) - 2.5 wt.% AuSe QDs/Cs₂Fe₂O₄76.4% researchgate.netnih.gov
Degradation of Rhodamine B (150 min) - 5.0 wt.% AuSe QDs/Cs₂Fe₂O₄99.15% researchgate.netnih.gov

Integration of Gold(III) Selenide in Multi-Component Systems (e.g., Gold-Indium Selenide)

Gold is integrated into other semiconductor systems to form multi-component materials, such as in the gold-indium selenide system. Research in this area includes the synthesis of one-dimensional indium selenide (In₂Se₃) nanowires where gold nanoparticles serve as catalysts. aip.orgosti.govaip.org This process utilizes a vapor-liquid-solid (VLS) growth mechanism. aip.orgaip.org

During the synthesis, in situ heating experiments have confirmed that indium (In) and selenium (Se) diffuse into the gold catalyst particle. aip.orgaip.org This diffusion leads to the formation of a molten Au-In-Se alloy bead at elevated temperatures, which then seeds the growth of the In₂Se₃ nanowire. aip.orgaip.org Analysis of the nanowires using methods like scanning electron microscopy (SEM), high-resolution transmission electron microscopy (HRTEM), and energy-dispersive X-ray spectroscopy (EDS) is used to determine their morphology, crystal structure, and chemical composition. aip.orgosti.govaip.org For example, after heating to 500 °C, EDS analysis of the alloy bead at the nanowire tip revealed a composition including approximately 33.2 at.% Se and 17.4 at.% In, confirming the formation of the ternary Au-In-Se alloy. aip.org This method demonstrates a clear pathway for integrating gold into an indium selenide matrix, creating a multi-component system with potential applications in optoelectronics and data storage. aip.orgosti.gov

Table 2: Synthesis and Composition of Gold-Catalyzed Indium Selenide Nanowires

ParameterDescriptionFindingSource(s)
Synthesis Method Growth mechanism for In₂Se₃ nanowiresVapor-Liquid-Solid (VLS) aip.orgaip.org
Catalyst Material used to initiate nanowire growthNanoscale gold particles aip.orgosti.govaip.org
Intermediate Phase Alloy formed during synthesis at 500 °CMolten Au-In-Se alloy aip.orgaip.org
Alloy Composition Elemental composition of the alloy bead (EDS analysis)~33.2 at.% Se, ~17.4 at.% In aip.org
Characterization Analytical techniques usedSEM, TEM, EDS aip.orgosti.govaip.org

Exploration of Gold Selenide in Mixed-Metal Selenide Solid Solutions

The formation of solid solutions represents another avenue for creating advanced materials based on gold selenide. A solid solution is a solid-state mixture of two or more substances that form a new crystalline solid. Research has been conducted on the Ag-Au-Se system to investigate the potential for isomorphism and the formation of solid solutions between silver selenide and gold selenide. nsc.ru

Synthetic experiments involving heating stoichiometric mixtures of silver, gold, and selenium to 1050 °C, followed by annealing at 500 °C, have been performed. nsc.ru The resulting products were analyzed using scanning electron microscopy, optical microscopy, electron microprobe analysis, and X-ray powder diffraction. nsc.ru These studies revealed the existence of three limited solid solutions. nsc.ru Among them, a solid solution based on the gold selenide (AuSe) structure was identified, with silver substituting for gold up to a certain limit. nsc.ru The composition of this gold selenide-based solid solution was determined to be Au₀.₉₄Ag₀.₀₆Se. nsc.ru This indicates that up to 6 atomic percent of gold in the AuSe lattice can be replaced by silver while maintaining the parent structure, demonstrating the formation of a mixed-metal selenide solid solution. nsc.ruresearchgate.net

Table 3: Identified Solid Solutions in the Ag-Au-Se System

Parent CompoundSolid Solution Composition RangeSource(s)
Naumannite (Ag₂Se)Ag₂Se – Ag₁.₉₄Au₀.₀₆Se nsc.ru
Fischesserite (Ag₃AuSe₂)Ag₃AuSe₂ – Ag₃.₂Au₀.₈Se₂ nsc.ru
Gold Selenide (AuSe)AuSe – Au₀.₉₄Ag₀.₀₆Se nsc.ru

Material Applications of Gold Iii Selenide

Optoelectronic and Photonic Device Applications

The distinct properties of gold selenide (B1212193) make it a promising candidate for various optoelectronic and photonic devices. Its two-dimensional form is noted for its potential in multifunctional optoelectronics due to efficient solar absorption and the separation of ultrafast electron and hole transport channels. researchgate.netrsc.org

Gold selenide is considered a highly promising material for applications in electronics and other technologies, attributed to its stable 2D layered structure and exceptionally high carrier mobilities. researchgate.netresearchgate.net While the broader family of selenide compounds, such as gallium(III) selenide and copper selenide, are actively investigated for use in photodetectors samaterials.comacs.org, gold selenide itself shows significant promise. The unique structure of 2D gold selenide, which features coexisting linear (AuII) and square-planar (AuIV) channels, leads to remarkable in-plane anisotropy. rsc.org This anisotropy results in electrons and holes favoring transport in different directions, a property that is critical for developing highly efficient and polarization-sensitive photodetectors. rsc.org

Gold selenide is being explored for its role in solar energy conversion, a field historically linked to selenium-based materials. Early photovoltaic devices developed in 1883 consisted of a thin layer of gold on selenium, although they achieved less than 1% efficiency. aip.org

Modern research focuses on advanced gold selenide structures. Two-dimensional AuSe demonstrates nearly full spectral solar absorption, which is a crucial characteristic for efficient photovoltaic materials. researchgate.netrsc.org The combination of this broad absorption with efficient and rapid separation of charge carriers (electrons and holes) makes 2D AuSe a strong candidate for photovoltaic applications. researchgate.netrsc.org Furthermore, gold-selenide quantum dots have been identified as materials with potential applications in solar cells. nih.gov The incorporation of gold nanoparticles is a known strategy to enhance the efficiency of various types of solar cells, including dye-sensitized and silicon-based cells, by improving light absorption. sigmaaldrich.com

The field of spintronics, which utilizes the spin of electrons in addition to their charge, presents another frontier for gold selenide research. Theoretical studies have predicted that monolayer gold selenide is stable and has excellent potential for optoelectronic uses. researchgate.netaps.org However, its inherent crystal structure contains an inversion center, which prevents spin-orbit splitting and limits its direct application in spintronics. researchgate.netaps.org

To overcome this limitation, researchers have proposed modifying the material's structure. One promising approach involves the creation of a Janus Au₂SSe monolayer, where one selenium layer in AuSe is replaced with sulfur. researchgate.netaps.org This modification breaks the symmetry and induces both in-plane and out-of-plane spin polarizations. researchgate.netaps.org These tunable spin-orbit effects make the Janus Au₂SSe structure a highly suitable candidate for realizing practical spin-based applications. aps.org

Application in Photovoltaic Devices and Solar Energy Conversion

Catalytic and Photocatalytic Functionalities

Gold-based nanomaterials are well-regarded for their catalytic properties. Gold(III) selenide, particularly in its quantum dot form, has demonstrated significant efficacy in photocatalysis, which uses light to drive chemical reactions.

Gold-selenide (Au-Se) quantum dots (QDs) have been identified as effective catalysts for breaking down organic pollutants. researchgate.net In one study, AuSe QDs were decorated onto cesium ferrite (B1171679) nanocomposites (Cs₂Fe₂O₄ NCs) to create a novel photocatalyst for the degradation of Rhodamine B (RhB), a model water pollutant, under visible light irradiation. researchgate.netresearchgate.net

The results showed that the degradation efficiency was directly related to the concentration of AuSe QDs on the nanocomposite. The composite with 5.0 wt. % of AuSe QDs achieved the highest photocatalytic activity, degrading 99.15% of the RhB dye within 150 minutes. researchgate.netresearchgate.net The high performance and stability of these nanocomposites confirm their potential as effective photocatalysts for environmental remediation. researchgate.netresearchgate.net

Table 1: Photocatalytic Degradation of Rhodamine B (RhB) using AuSe QDs/Cs₂Fe₂O₄ NCs

Catalyst AuSe QDs (wt. %) RhB Degradation Efficiency (%) (in 150 min)
Pure Cs₂Fe₂O₄ NC 0.0 50.0
1.0 wt. % AuSe QDs/Cs₂Fe₂O₄ NC 1.0 59.1
2.5 wt. % AuSe QDs/Cs₂Fe₂O₄ NC 2.5 76.4

Data sourced from Heliyon and ResearchGate. researchgate.netresearchgate.net

Photocatalytic Degradation Processes

Energy Conversion and Storage Systems

The development of efficient energy storage and conversion technologies is critical for a sustainable future. Materials with unique electrochemical properties are constantly being sought for use in devices like batteries and supercapacitors.

A review of current scientific literature indicates that the specific compound Gold(III) selenide (Au₂Se₃) has not been extensively investigated as an electrode material for batteries or supercapacitors. While related materials such as metal selenides and elemental selenium are subjects of ongoing research for energy storage, direct experimental or theoretical studies detailing the performance of Au₂Se₃ in these applications are not prominently documented. samaterials.comacs.orgresearchgate.net

The field of energy storage is actively exploring a wide range of transition metal chalcogenides due to their potential for high capacity and redox activity. researchgate.net For instance, materials like nickel bismuth selenide and carbon-coated trimetallic selenides have been synthesized and tested as battery-type electrode materials. researchgate.net Furthermore, elemental selenium is being considered as an attractive cathode material because of its high volumetric capacity. acs.org Theoretical studies are also being conducted on various 2D selenide monolayers, such as β-In₂Se₃, to assess their potential as anodes for alkali-metal-ion batteries. researchgate.net However, similar dedicated research focused on Gold(III) selenide is not apparent in the available literature. A patent filing includes Gold(III) selenide in a comprehensive list of chemical entities but does not provide specific data on its application or performance in energy storage devices. google.com

Sensing and Detection Platforms

Advanced sensors rely on materials that exhibit a measurable response to specific analytes. While various gold-based materials are utilized in sensing technologies, the direct application of the compound Gold(III) selenide is not widely reported.

Current research often employs gold in its elemental form, such as nanoparticles or thin films, to enhance the performance of sensing platforms. For example, studies have demonstrated gas sensors based on gold nanoparticle-modified indium selenide (InSe) nanosheets. researchgate.netacs.org In these applications, the gold nanoparticles modify the surface state and improve sensitivity to gases like nitrogen dioxide (NO₂) and ammonia (B1221849) (NH₃), but the active material is a composite and not the compound Au₂Se₃. researchgate.netacs.org Similarly, other platforms use plasmonic sensors based on gold nanogratings. optica.org

While a patent mentions Gold(III) selenide as a possible structural entity in a theoretical sensor design, it does not offer experimental validation or describe a fabricated device. google.com Research has also been conducted on certain organometallic gold complexes, such as an Au(III) pincer complex, for the selective detection of ammonia gas; however, this is a distinct molecular compound and not the inorganic solid Au₂Se₃. rsc.org

Separation and Recovery Processes (e.g., Extraction of Gold Ions)

In the field of hydrometallurgy and resource recovery, the strong affinity between selenium and gold has inspired novel methods for selectively extracting gold ions from aqueous solutions. This research is notably inspired by fischesserite (Ag₃AuSe₂), a naturally occurring gold selenide mineral. xuslab.comxuslab.comresearchgate.net While not using the Au₂Se₃ compound directly, these processes leverage the fundamental chemistry of the gold-selenium bond.

Researchers have synthesized novel selenium-containing polymers, such as polyurethanes and polyselenoureas, that demonstrate remarkable efficiency and selectivity in capturing aqueous gold. xuslab.comchinesechemsoc.org A fischesserite-inspired selenium-containing polyurethane (Se-polyurethane) was developed that can extract elemental gold from water with high selectivity over other metals like copper and nickel. xuslab.com This material is also recyclable, offering a sustainable approach to recovering gold from sources like waste electrical and electronic equipment (WEEE). xuslab.comresearchgate.net

Similarly, functional polyselenoureas have been prepared through the direct polymerization of elemental selenium. chinesechemsoc.orgchemrxiv.org These polymers exhibit rapid and highly efficient extraction of Au³⁺ ions from solutions containing mixed metals. chinesechemsoc.orgchemrxiv.org The process is effective even at very low gold concentrations (< 1 µg/L) and the elemental gold can be recovered from the polymer complex. chinesechemsoc.orgchemrxiv.org

The performance of these selenium-based materials highlights a practical application derived from the chemical principles of gold selenides.

Material Extraction Capacity Selectivity Extraction Efficiency Conditions Source(s)
Se-polyurethane802 mg Au/g437 times over Cu, 443 times over NiNot specifiedAqueous solution xuslab.comresearchgate.net
Polyselenourea (P6)up to 665.60 mg Au³⁺/gHigh selectivity in mixed-metal ion solutions> 99.99%Within 1 minute chinesechemsoc.orgchemrxiv.org

Interfacial Phenomena and Surface Engineering of Gold Iii Selenide Systems

Surface Adsorption and Functionalization Strategies

The ability to modify the surface of gold selenide (B1212193) is fundamental to its integration into various technological platforms. Surface adsorption and functionalization are key strategies to control its properties and interactions with the surrounding environment.

Adsorption Mechanisms: The adsorption of molecules onto gold selenide surfaces can occur through physical or chemical interactions. Physical adsorption involves weaker van der Waals forces, while chemisorption results in the formation of stronger chemical bonds between the adsorbate and the surface atoms. geoscienceworld.org For instance, in gold-containing nanoparticle systems, the high chemical activity of gold nanoparticles (NPs) leads to increased chemisorption of chalcogens like selenium on their surface. geoscienceworld.org

Functionalization Strategies: Functionalization involves the deliberate modification of a surface to impart specific properties. researchgate.net For gold-based nanoparticles, this is a prerequisite for nearly all applications as it governs their interaction with the environment. researchgate.net Common strategies include:

Ligand Exchange: This involves replacing the original capping ligands on a nanoparticle surface with new ones that offer desired functionalities. wikipedia.org This is a common technique for colloidal gold nanoparticles. wikipedia.org

Self-Assembled Monolayers (SAMs): Molecules with specific functional groups that have a high affinity for the gold selenide surface can form ordered, single-molecule-thick layers. Thiols and selenides are known to bind effectively to gold surfaces, providing a platform for sensor fabrication. researchgate.net

Covalent and Non-covalent Coupling: Biomolecules and other functional moieties can be attached to the surface through either covalent bonds or non-covalent interactions like physical adsorption. mdpi.com

These strategies allow for the tuning of properties such as solubility, stability, and biocompatibility. For example, functionalizing selenium nanoparticles can enhance their bioactivity and stability. mdpi.com

Interfacial Reactivity and Interactions in Gold Selenide Composites

Composite Systems: Gold selenide can be combined with various materials, including polymers, metal oxides, and other semiconductors, to create composites with enhanced functionalities. For instance, gold-selenide quantum dots have been decorated on cesium ferrite (B1171679) nanocomposites. nih.govresearchgate.net

Interfacial Interactions: The nature of the interaction at the interface depends on the constituent materials. Key interactions include:

Charge Transfer: At the interface between gold selenide and another material, electrons can transfer from one to the other to align their Fermi levels. This is a critical process in many electronic and photocatalytic applications. The deposition of gold nanoparticles onto manganite cores has been shown to result in a red shift of the localized surface plasmon resonance due to interfacial effects. researchgate.net

Chemical Reactions: The interface can be a site of chemical reactions, leading to the formation of new phases or degradation of the materials. The stability of interfaces in solid-state batteries is a major area of research, as unfavorable reactions can lead to increased resistance and capacity fade. berkeley.edu

Synergistic Effects: In some composites, the interaction between gold selenide and the other component can lead to a synergistic enhancement of properties. For example, the combination of gold-selenide quantum dots and cesium ferrite can enhance photocatalytic activity due to a synergistic effect and surface plasmon resonance. nih.govresearchgate.net

The table below summarizes some research findings on the interfacial reactivity in gold-based composites.

Composite SystemInterfacial PhenomenonResulting EffectReference
Gold Nanoparticles on Manganite CoreInterfacial EffectsRed shift of localized surface plasmon resonance researchgate.net
Gold-Selenide QDs on Cesium FerriteSynergistic Effect & Surface Plasmon ResonanceEnhanced photocatalytic activity nih.govresearchgate.net
Gold Nanoparticles on Silica NanoparticlesAdsorption onto functionalized surfaceFormation of conglomerate nanostructures uh.edu
Gold Nanoparticles on Bismuth Selenide NanoplatesSite-specific growthControlled deposition of AuNPs researchgate.net

Colloidal Stabilization Mechanisms for Gold(III) Selenide Nanoparticles

For applications in liquid media, such as in biomedicine or catalysis, gold(III) selenide nanoparticles must be colloidally stable to prevent aggregation and maintain their unique properties. rsc.orgnih.gov Colloidal synthesis is a bottom-up approach that allows for the creation of 2D nanomaterials from chemical precursors under relatively mild conditions. arxiv.orgresearchgate.net

Stabilization Mechanisms: The stability of colloidal nanoparticles is typically achieved through two main mechanisms:

Electrostatic Stabilization: This relies on the presence of surface charges that create repulsive forces between particles, preventing them from aggregating. The pH and ionic strength of the solution can significantly influence electrostatic stabilization. researchgate.net

Steric Stabilization: This involves the adsorption of large molecules, such as polymers, onto the nanoparticle surface. These molecules create a physical barrier that prevents close approach and aggregation of the particles. Polyethylene (B3416737) glycol (PEG) is a commonly used steric stabilizer. acs.org

Stabilizing Agents: A variety of molecules can be used as stabilizing agents for gold-based nanoparticles:

Citrate (B86180): Sodium citrate is a common reducing and capping agent in the synthesis of gold nanoparticles, providing electrostatic stabilization. researchgate.net

Thiols: Molecules containing thiol groups (-SH) form strong bonds with gold surfaces, providing robust stabilization. Examples include mercaptopropionic acid (MPA) and thiol-terminated polyethylene glycol (PEG-SH). acs.org

Polymers: Large polymers like polyvinylpyrrolidone (B124986) (PVP) and branched poly(ethyleneimine) (bPEI) can provide steric stabilization. researchgate.netrsc.org

Proteins: Proteins such as bovine serum albumin (BSA) can also act as stabilizing agents, offering both steric and electrostatic contributions. rsc.orgnih.gov

The choice of stabilizing agent depends on the desired application, as it can influence the nanoparticle's size, shape, and surface chemistry.

Influence of Surface Strain and Environmental Conditions on Material Behavior

The behavior of gold(III) selenide, particularly in nanoscale forms, is sensitive to both internal and external factors such as surface strain and environmental conditions.

Surface Strain: Nanocrystalline materials possess a high surface-to-volume ratio, which can lead to significant surface strain. arxiv.org This strain can influence the material's structural and electronic properties. High-pressure studies are often used to understand the behavior of materials under high-stress conditions. arxiv.org For two-dimensional materials, strain can be modulated to achieve desired properties, such as in strain sensors. rsc.org

Environmental Conditions: Several environmental factors can affect the stability and reactivity of gold(III) selenide:

Temperature: Temperature can influence crystal phase formation and stability. arxiv.org For instance, in the synthesis of gold selenide, different temperatures can favor the formation of different crystal phases (α-AuSe and β-AuSe). arxiv.org Thermal annealing can also lead to particle enlargement. geoscienceworld.org

pH and Redox Potential: The pH and redox conditions of the surrounding environment are crucial, especially in aqueous systems. mdpi.com Selenium's mobility, bioavailability, and toxicity are all influenced by its oxidation state, which is dependent on pH and redox potential. mdpi.com

Atmosphere: Exposure to air and its components can lead to surface oxidation or other chemical transformations. geoscienceworld.org For instance, hydrogen selenide is unstable in air and oxidizes to selenium and water. nih.gov The presence of oxygen can also affect the synthesis and stability of gold-based catalysts. acs.org

Understanding these influences is essential for predicting the long-term performance and stability of gold(III) selenide-based materials in various applications.

Challenges and Future Research Trajectories in Gold Iii Selenide Studies

Controlling Phase Purity and Avoiding Impurity Formation

A primary challenge in the synthesis of gold selenide (B1212193) is controlling its crystallographic phase and preventing the formation of impurities. Gold selenide is known to exist in two distinct polymorphic phases, α-AuSe and β-AuSe, which belong to the same C2/m space group but have different lattice constants. up.ac.zamdpi.com

Research has consistently shown that colloidal synthesis methods often result in the co-existence of both α- and β-phases, regardless of the reaction parameters employed, such as precursor mole ratios, time, or temperature. up.ac.zarsc.org This suggests that the two phases have very similar formation energies, making it difficult to selectively crystallize one over the other. arxiv.org While some studies have shown that adding the gold precursor at higher temperatures can favor the α-phase and addition at lower temperatures can favor the β-phase, achieving a pure single-phase product remains a significant obstacle. up.ac.zarsc.org

Another major issue is the frequent co-crystallization of elemental gold and selenium as impurities alongside the desired gold selenide product. up.ac.za This is particularly prevalent in syntheses with a high excess of either selenium or gold. arxiv.org The formation of these impurities complicates the purification process and can significantly alter the material's properties. The challenge is further compounded by the conundrum of gold's oxidation state; while crystallography indicates a mixed-valence state of Au⁺ and Au³⁺, some X-ray photoelectron spectroscopy (XPS) studies have only detected the Au¹⁺ state, creating ambiguity in corroborating the precise stoichiometry and electronic structure. up.ac.za

ChallengeDescriptionKey Findings
Phase Control Difficulty in selectively synthesizing pure α-AuSe or β-AuSe.Both phases often co-exist due to similar formation energies. up.ac.zaarxiv.org Reaction temperature can influence the dominant phase but not eliminate the other. rsc.orgarxiv.org
Impurity Formation Co-crystallization of elemental gold and unreacted selenium.Occurs readily during colloidal synthesis, complicating purification and affecting material properties. up.ac.za
Valence State Ambiguity Discrepancy between crystallographic data (Au⁺/Au³⁺) and some spectroscopic results (Au¹⁺ only).Makes it difficult to definitively confirm the mixed-valence structure (Au⁺Au³⁺Se₂) via all characterization methods. up.ac.zamdpi.com

Scalable and Sustainable Synthesis Methodologies

Current synthesis methods for gold selenide, such as colloidal synthesis, are primarily performed at the laboratory scale. While these "bottom-up" approaches offer excellent control over the structure and morphology of the resulting nanomaterials through the consistent modification of reaction conditions, their scalability presents a significant challenge. arxiv.org Transitioning from small-scale lab synthesis to large-scale industrial production requires methodologies that are not only cost-effective but also sustainable.

Future research must focus on developing scalable synthesis routes. Colloidal synthesis, which uses relatively mild conditions and low-cost equipment, is a promising candidate for scaling up. arxiv.org However, challenges related to precursor stability, reaction control on a large scale, and solvent use need to be addressed. shu.ac.uk

Furthermore, there is a growing emphasis on "green synthesis" to minimize the environmental impact of nanomaterial production. nih.govmdpi.com This involves using environmentally benign solvents, reducing agents, and capping agents derived from natural sources like plants or microorganisms. nih.gov Applying green chemistry principles to gold selenide synthesis could lead to more sustainable production processes. This represents a critical future research trajectory, aiming to replace hazardous chemicals with eco-friendly alternatives without compromising the quality and functionality of the final product. mdpi.com

Advanced In-Situ Characterization Techniques for Dynamic Processes

Understanding and controlling the synthesis of gold selenide requires a deep knowledge of its nucleation and growth dynamics. The complexity of the reaction, involving multiple phases and potential impurities, makes it difficult to study using conventional ex-situ characterization methods alone. Advanced in-situ techniques are crucial for observing the dynamic processes as they occur in the reaction vessel.

Techniques that could provide significant insights include:

In-situ UV-vis Spectroscopy: This has been used to monitor the formation of gold selenide species in aqueous solutions at room temperature, providing real-time data on the reaction kinetics. mdpi.com

In-situ Transmission Electron Microscopy (TEM): In-situ heating experiments within a TEM, as demonstrated for related materials like indium selenide, can visualize the growth mechanisms of nanostructures, such as the vapor-liquid-solid process. aip.orgosti.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For colloidal syntheses, ⁷⁷Se NMR can be particularly powerful for identifying selenium-containing intermediates and tracking the progression of the organic species involved in the reaction. acs.org

Raman and Infrared (IR) Spectroscopy: In-situ Raman and IR can provide real-time information on the vibrational modes of the molecules involved, helping to identify intermediate complexes and understand phase transformations during synthesis. arxiv.org

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): This technique offers high-sensitivity, spatially resolved elemental mapping, which can be used to track the distribution of gold and selenium within a sample during its formation. rsc.org

Employing these advanced techniques will allow researchers to build a comprehensive, real-time picture of the reaction pathways, enabling more precise control over the final product's phase, size, and morphology.

Expanding the Range of Functional Applications in Advanced Technologies

Gold selenide is a relatively unexplored material, but its predicted and observed properties suggest a wide range of potential applications in advanced technologies. up.ac.zaarxiv.org As a two-dimensional (2D) layered material, it shares potential applications with other well-studied 2D materials like graphene. up.ac.za

Key properties and potential applications include:

Electronics and Optoelectronics: Theoretical studies predict that 2D gold selenide possesses high stability, ultrahigh carrier mobility, and significant in-plane anisotropy. rsc.orgresearchgate.net These characteristics are highly desirable for next-generation electronics, including high-efficiency polarization-sensitive photodetectors. rsc.org

Energy Conversion and Storage: Its metallic conductivity makes it a candidate for use as an electrode material in batteries, supercapacitors, and solar cells. up.ac.za Furthermore, its ability to absorb almost the entire solar spectrum makes it particularly promising for photovoltaic applications. rsc.org

Catalysis: The high surface-to-volume ratio of nanostructured gold selenide could make it an effective catalyst or catalyst support. arxiv.org

Sensing: The unique electronic properties and phase relationships of gold selenide make it a desirable material for various sensing devices. arxiv.org

Future research will focus on fabricating and testing gold selenide-based devices to validate these theoretical predictions and explore new functionalities. Overcoming the synthesis challenges is a prerequisite for unlocking its full potential in these high-tech applications.

Predicted PropertyPotential ApplicationSource
Ultrahigh & Anisotropic Carrier Mobility High-performance transistors, polarization-sensitive optoelectronics rsc.org, researchgate.net
Metallic Conductivity Electrodes for batteries, supercapacitors, solar cells up.ac.za
Full Spectral Solar Absorption Photovoltaics, photodetectors rsc.org
High Surface Area (in nanostructures) Catalyst supports, sensing devices arxiv.org

Exploration of Novel Gold(III) Selenide-Based Hybrid Materials and Heterostructures

Creating hybrid materials and heterostructures by combining gold selenide with other nanomaterials is a promising strategy to unlock novel functionalities and enhance existing properties. The direct contact between different materials in a single nanostructure can lead to synergistic effects not seen in the individual components. znaturforsch.com

Current research has already demonstrated the feasibility of creating gold-selenide hybrid systems. For example, gold nanocrystals have been selectively grown onto other semiconductor nanoparticles like copper indium sulfide (B99878) selenide. znaturforsch.com Other work has focused on creating core-shell heterostructures, such as gold nanorods coated with a layer of cuprous selenide (Cu₂₋ₓSe), which exhibit unique dual-plasmonic properties. nih.govthno.org

Future research trajectories in this area are vast and include:

0D/2D and 1D/2D Heterostructures: Decorating 2D gold selenide sheets with quantum dots (0D) or nanowires (1D) of other materials to create systems for photocatalysis or enhanced light-harvesting. rsc.org

2D/2D van der Waals Heterostructures: Stacking 2D gold selenide layers with other 2D materials like graphene or transition metal dichalcogenides (TMDs) to engineer novel electronic or optoelectronic devices. rsc.org

Sacrificial Templating: Using one component of a hybrid structure as a sacrificial material to create more complex or hollow nanostructures. For instance, the formation of Au nanocrystals on CuInSSe can involve the partial replacement of the semiconductor part. znaturforsch.com

The exploration of these hybrid materials will significantly expand the functional landscape of gold selenide, opening doors to applications in fields ranging from nanomedicine to quantum computing. thno.org

Q & A

What are the established synthetic routes for Gold(III) selenide, and how do reaction conditions influence its structural purity?

Answer: Gold(III) selenide is typically synthesized via oxidation of gold(I) precursors (e.g., [AuCl(CO)]) with selenium-containing ligands or through substitution reactions using gold(III) complexes like [Au(C₆F₅)₃(OEt₂)]. Critical factors include solvent polarity, temperature (often maintained below 0°C to prevent reduction), and stoichiometric control of selenium donors. Structural purity is validated via X-ray crystallography to confirm ligand coordination and oxidation state . For example, [Au₂Cl₄(μ-SPh)₂] derived from Au(I) oxidation shows distinct bridging selenide ligands, requiring inert atmospheres to avoid side reactions .

How can density functional theory (DFT) with generalized gradient approximation (GGA) improve predictions of Gold(III) selenide’s electronic properties?

Answer: GGA corrects the overbinding errors of local spin density (LSD) approximations by incorporating electron density gradients, enabling accurate modeling of Gold(III) selenide’s charge distribution and band structure. Parameters like exchange-correlation functionals (e.g., PW91) are calibrated against experimental optical absorption data to validate predictions. For instance, GGA-derived bandgaps can be compared with UV-Vis spectra to assess ligand-field effects on d-orbital splitting .

What characterization techniques resolve the crystal structure and composition of Gold(III) selenide?

Answer: Key techniques include:

  • X-ray absorption near-edge spectroscopy (XANES): Probes Au(III) oxidation state and Se coordination geometry.
  • Single-crystal XRD: Resolves bond lengths and angles (e.g., Au-Se distances ~2.4–2.6 Å).
  • Energy-dispersive X-ray spectroscopy (EDX): Confirms stoichiometric Au:Se ratios.
  • Transmission electron microscopy (TEM): Visualizes nanocrystalline domains in heterostructures .

How can researchers address contradictions in reported electronic properties of Gold(III) selenide across studies?

Answer: Discrepancies often arise from synthesis variables (e.g., ligand choice, solvent) or computational models. A combined approach is recommended:

  • Experimental: Compare UV-Vis, photoelectron spectroscopy, and Hall effect measurements for carrier mobility.
  • Computational: Use hybrid functionals (e.g., HSE06) with spin-orbit coupling to refine DFT predictions. Cross-validation with spectroscopic data resolves ambiguities in charge-transfer mechanisms .

What strategies mitigate the instability of Gold(III) selenide under ambient conditions?

Answer: Au(III) selenide is prone to reduction in air. Mitigation strategies include:

  • Inert atmosphere synthesis: Schlenk lines or gloveboxes prevent oxidation.
  • Ligand engineering: Bulky ligands (e.g., dppf) sterically shield the Au(III) center.
  • Encapsulation: Embedding in polymer matrices or silica coatings enhances stability during electrochemical studies .

How does integrating Gold(III) selenide into semiconductor heterostructures alter its optoelectronic behavior?

Answer: In heterostructures (e.g., Au₂Se₃/ZnSe), interfacial charge transfer modifies band alignment. Photoluminescence spectroscopy reveals redshifted emission peaks due to quantum confinement effects. Electrochemical impedance spectroscopy quantifies carrier mobility, while DFT models predict bandgap tuning via strain engineering .

What role do ligand dynamics play in functionalizing Gold(III) selenide for catalytic applications?

Answer: Ligand exchange (e.g., substituting thiolates with selenolates) modulates catalytic activity. Reaction kinetics, studied via ¹H NMR or mass spectrometry, show faster ligand displacement in polar solvents. For example, [Au(C₆F₅)₃(SH)]⁻ derivatives exhibit enhanced redox activity in cross-coupling reactions .

How do in situ spectroscopic methods track Gold(III) selenide formation mechanisms?

Answer: Time-resolved Raman spectroscopy identifies transient Au(I)-Se intermediates during oxidation. X-ray absorption fine structure (XAFS) monitors Au-Se bond formation in real time, while UV-Vis tracks plasmonic shifts indicative of nucleation .

What parameters ensure reproducible synthesis of high-crystallinity Gold(III) selenide?

Answer: Critical parameters include:

  • Precursor purity: ≥99.9% Au(I) salts minimize impurities.
  • Stoichiometric control: Au:Se ratios of 1:1.5 prevent phase segregation.
  • Temperature gradients: Slow cooling (~1°C/min) promotes single-crystal growth .

How can interdisciplinary approaches advance Gold(III) selenide’s application in energy systems?

Answer: Combining electrochemistry (e.g., cyclic voltammetry) with DFT identifies active sites for oxygen evolution reactions (OER). Operando XANES maps oxidation state changes during catalysis, while TEM-EELS correlates nanostructure with charge-transfer efficiency .

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